Cas no 2171535-57-0 (1-4-(methylamino)cyclohexylazetidine-2-carboxamide)

1-4-(methylamino)cyclohexylazetidine-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- 1-4-(methylamino)cyclohexylazetidine-2-carboxamide
- 1-[4-(methylamino)cyclohexyl]azetidine-2-carboxamide
- 2171535-57-0
- EN300-1282007
-
- インチ: 1S/C11H21N3O/c1-13-8-2-4-9(5-3-8)14-7-6-10(14)11(12)15/h8-10,13H,2-7H2,1H3,(H2,12,15)
- InChIKey: NORBJOVNFGLXJZ-UHFFFAOYSA-N
- ほほえんだ: O=C(C1CCN1C1CCC(CC1)NC)N
計算された属性
- せいみつぶんしりょう: 211.168462302g/mol
- どういたいしつりょう: 211.168462302g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 236
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.4Ų
- 疎水性パラメータ計算基準値(XlogP): 0.3
1-4-(methylamino)cyclohexylazetidine-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1282007-1000mg |
1-[4-(methylamino)cyclohexyl]azetidine-2-carboxamide |
2171535-57-0 | 1000mg |
$1200.0 | 2023-10-01 | ||
Enamine | EN300-1282007-5000mg |
1-[4-(methylamino)cyclohexyl]azetidine-2-carboxamide |
2171535-57-0 | 5000mg |
$3479.0 | 2023-10-01 | ||
Enamine | EN300-1282007-2500mg |
1-[4-(methylamino)cyclohexyl]azetidine-2-carboxamide |
2171535-57-0 | 2500mg |
$2351.0 | 2023-10-01 | ||
Enamine | EN300-1282007-250mg |
1-[4-(methylamino)cyclohexyl]azetidine-2-carboxamide |
2171535-57-0 | 250mg |
$1104.0 | 2023-10-01 | ||
Enamine | EN300-1282007-500mg |
1-[4-(methylamino)cyclohexyl]azetidine-2-carboxamide |
2171535-57-0 | 500mg |
$1152.0 | 2023-10-01 | ||
Enamine | EN300-1282007-10000mg |
1-[4-(methylamino)cyclohexyl]azetidine-2-carboxamide |
2171535-57-0 | 10000mg |
$5159.0 | 2023-10-01 | ||
Enamine | EN300-1282007-100mg |
1-[4-(methylamino)cyclohexyl]azetidine-2-carboxamide |
2171535-57-0 | 100mg |
$1056.0 | 2023-10-01 | ||
Enamine | EN300-1282007-1.0g |
1-[4-(methylamino)cyclohexyl]azetidine-2-carboxamide |
2171535-57-0 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1282007-50mg |
1-[4-(methylamino)cyclohexyl]azetidine-2-carboxamide |
2171535-57-0 | 50mg |
$1008.0 | 2023-10-01 |
1-4-(methylamino)cyclohexylazetidine-2-carboxamide 関連文献
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
4. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
9. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
1-4-(methylamino)cyclohexylazetidine-2-carboxamideに関する追加情報
Comprehensive Overview of 1-4-(methylamino)cyclohexylazetidine-2-carboxamide (CAS No. 2171535-57-0): Properties, Applications, and Research Insights
The compound 1-4-(methylamino)cyclohexylazetidine-2-carboxamide (CAS No. 2171535-57-0) has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and potential therapeutic applications. This azetidine-carboxamide derivative is characterized by a cyclohexyl backbone substituted with a methylamino group, offering a versatile scaffold for drug discovery. Researchers are particularly interested in its role as a bioactive intermediate in synthesizing novel small-molecule therapies targeting neurological and metabolic disorders.
In recent years, the demand for cyclohexyl-based compounds like 1-4-(methylamino)cyclohexylazetidine-2-carboxamide has surged, driven by advancements in precision medicine and personalized therapeutics. Its carboxamide moiety enhances solubility and bioavailability, making it a promising candidate for oral drug formulations. Studies suggest potential interactions with G-protein-coupled receptors (GPCRs), a hot topic in drug development due to their involvement in diseases such as diabetes and Parkinson's.
From a synthetic chemistry perspective, the azetidine ring in this compound provides rigidity and conformational stability, which are critical for optimizing ligand-receptor binding. The methylamino substitution further modulates electronic properties, influencing pharmacokinetics. These attributes align with current industry trends favoring fragment-based drug design (FBDD), where small, well-defined molecular fragments are used to build high-affinity drug candidates.
Environmental and safety profiles of CAS No. 2171535-57-0 are also under scrutiny, as sustainable chemistry gains traction. The compound’s stability under physiological conditions and low ecotoxicity make it suitable for green chemistry applications. This resonates with the growing emphasis on ESG (Environmental, Social, and Governance) compliance in pharmaceutical manufacturing.
Frequently asked questions about 1-4-(methylamino)cyclohexylazetidine-2-carboxamide include its synthetic routes, purity standards, and commercial availability. Analytical techniques such as HPLC and NMR are typically employed for quality control, ensuring reproducibility in research. Additionally, computational modeling studies predict its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, a key consideration for preclinical development.
In summary, 1-4-(methylamino)cyclohexylazetidine-2-carboxamide represents a cutting-edge intersection of medicinal chemistry and molecular design. Its structural elegance and functional versatility position it as a valuable asset in addressing unmet medical needs, while its alignment with green chemistry principles underscores its relevance in modern scientific discourse.
2171535-57-0 (1-4-(methylamino)cyclohexylazetidine-2-carboxamide) 関連製品
- 1806995-45-8((4-Amino-5-bromopyridin-3-yl)methanol)
- 853723-94-1(2-(3-propyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetic Acid)
- 2248311-98-8(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,4-dichloro-1,2-thiazole-5-carboxylate)
- 362601-72-7(Carbamothioic chloride,(2-chlorophenyl)methyl- (9CI))
- 1512521-62-8(ethyl 2-amino-4-(propan-2-yloxy)butanoate)
- 1114648-74-6(N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide)
- 1909309-11-0(3-(2,2-difluoroethyl)-3-phenylazetidine hydrochloride)
- 1344368-41-7(4-(1-ethyl-1H-pyrazol-5-yl)methylpiperidine)
- 2755718-64-8(5-(3-methoxy-4-methylphenyl)thiazol-2-amine)
- 2228244-89-9(2-hydroxy-3-methyl-3-3-(trifluoromethyl)pyridin-4-ylbutanoic acid)



